2,2'-Biphényldiméthanol

Vue d'ensemble

Description

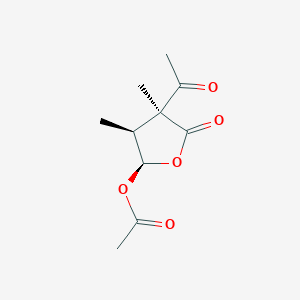

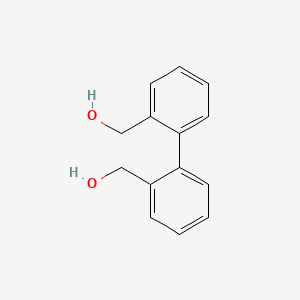

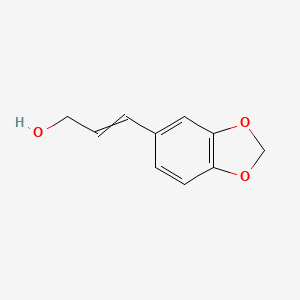

2,2'-Biphenyldimethanol (BPDM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 49-50 °C and a boiling point of 315-316 °C. BPDM is soluble in water and many organic solvents, and it is a building block for the synthesis of various organic compounds. Its structure consists of two phenyl rings connected by a methylene bridge. This compound has been used in a variety of different research projects, including in biochemistry, physiology, and organic synthesis.

Applications De Recherche Scientifique

Nanotechnologie

En nanotechnologie, le 2,2'-Biphényldiméthanol est exploré pour son potentiel dans la création de structures à l'échelle nanométrique. Sa capacité à former des structures stables et rigides est avantageuse dans la conception de nanofibres et de nanoparticules, qui ont des applications dans la délivrance de médicaments, la détection et la filtration.

Chacune de ces applications tire parti de la structure chimique unique du This compound pour remplir des rôles spécifiques dans la recherche scientifique et les processus industriels. La polyvalence et l'utilité du composé dans divers domaines en font un sujet d'étude et d'innovation continus .

Analyse Biochimique

Biochemical Properties

2,2’-Biphenyldimethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The hydroxymethyl groups in 2,2’-Biphenyldimethanol can undergo oxidation-reduction reactions, influencing the activity of enzymes such as catalase and superoxide dismutase. These interactions help in modulating the cellular redox state and protecting cells from oxidative damage .

Cellular Effects

2,2’-Biphenyldimethanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Biphenyldimethanol has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of 2,2’-Biphenyldimethanol involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Furthermore, 2,2’-Biphenyldimethanol can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Biphenyldimethanol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2’-Biphenyldimethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to 2,2’-Biphenyldimethanol has been associated with changes in cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of 2,2’-Biphenyldimethanol vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes beneficially. At high doses, 2,2’-Biphenyldimethanol can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

2,2’-Biphenyldimethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s metabolism also involves conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted from the body .

Transport and Distribution

Within cells and tissues, 2,2’-Biphenyldimethanol is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside, the compound can localize to specific cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of 2,2’-Biphenyldimethanol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Biphenyldimethanol can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it affects gene expression and DNA repair processes .

Propriétés

IUPAC Name |

[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMJANTUJQGSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287826 | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3594-90-9 | |

| Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has 2,2'-biphenyldimethanol been investigated in the context of enzyme-catalyzed reactions?

A2: Yes, 2,2'-biphenyldimethanol has been explored in multiply enantioselective enzyme-catalyzed transacylation reactions []. For instance, reacting racemic 1-indanol with racemic 2,2′-bis(butyroxymethyl)biphenyl, using an enzyme catalyst, yields (S)-1-indanol, (R)-1-indanylbutyrate, (S)-2,2′-biphenyldimethanol, and (R)-2,2′-bis(butyroxymethyl)biphenyl []. This example highlights the potential of enzyme catalysis for achieving high enantioselectivity when synthesizing specific enantiomers of 2,2'-biphenyldimethanol and related compounds.

Q2: Can 2,2'-biphenyldimethanol participate in reactions involving electron transfer?

A3: Research indicates that the radical anion of 2,2'-biphenyldimethanol, denoted as 2,2'-biphenyldimethanol-, exhibits rapid protonation kinetics in ethanol []. This species, when generated in alcohols, decays rapidly (microsecond timescale) by abstracting protons from the solvent. Notably, 2,2'-biphenyldimethanol- exhibits a rate constant of 3 x 109 s-1 for protonation by ethanol []. This high rate constant, compared to unsubstituted aryl radical anions, suggests a potential change in the proton transfer mechanism, possibly involving intramolecular hydrogen bonding or other interactions facilitated by the hydroxyl groups in 2,2'-biphenyldimethanol [].

Q3: Are there other applications of 2,2'-biphenyldimethanol beyond polymer science and catalysis?

A3: While the provided research focuses on polymer chemistry and enzyme-catalyzed reactions, the unique structural features of 2,2'-biphenyldimethanol, specifically its rigidity and the presence of two hydroxyl groups, make it a valuable building block in various chemical syntheses. Its potential applications extend to areas like materials science, supramolecular chemistry, and the development of ligands for metal complexes. Further research exploring these avenues might reveal novel applications and properties of 2,2'-biphenyldimethanol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-chloro-2-methylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1213831.png)

![4-chloro-N-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]benzamide](/img/structure/B1213836.png)

![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)

![Benzo[f]quinoxaline](/img/structure/B1213846.png)